molecular formula C19H18Cl2N2O4 B4239239 7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride

7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B4239239
M. Wt: 409.3 g/mol
InChI Key: LVNBUODWZQHLML-UHFFFAOYSA-N
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Description

7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and a dimethoxyphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-chloroquinoline derivatives: These compounds share the quinoline core and chloro substituent but may have different functional groups attached.

    Dimethoxyphenylamino derivatives: Compounds with similar dimethoxyphenylamino groups but different core structures.

Uniqueness

7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4.ClH/c1-10-14(20)6-5-12-17(10)21-9-13(19(23)24)18(12)22-15-7-4-11(25-2)8-16(15)26-3;/h4-9H,1-3H3,(H,21,22)(H,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNBUODWZQHLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)NC3=C(C=C(C=C3)OC)OC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
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7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 3
7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 4
7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 5
7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
7-Chloro-4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride

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